2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate
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Overview
Description
The compound “2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate” is also known as Quetiapine . It is a short-acting antipsychotic drug used to manage mental health conditions, including bipolar disorder, schizophrenia, and episodes of mania or depression . It is known as an atypical or second-generation antipsychotic .
Synthesis Analysis
Quetiapine is manufactured in a laboratory and is only legally available by a physician prescription . Most illicit Quetiapine is obtained by theft or forged prescriptions . It comes in tablet form . Illicit users sometimes crush the tablets and snort the drug .Molecular Structure Analysis
The IUPAC name of Quetiapine is 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol . The formula of Quetiapine is C21H25N3O2S .Chemical Reactions Analysis
Photodegradation of quetiapine under UVC irradiation in methanol solution was investigated . The main photodegradation product was identified as 2-[2-[4-(5-oxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl] ethoxy]-ethanol . The photodegradation reaction yields the first-order kinetics with the rate constant k = 0.1094 h-1 .Physical And Chemical Properties Analysis
Quetiapine is extensively metabolised, producing two major metabolites of sulfoxide and the carboxylic acid parent metabolite which are excreted in the urine .Scientific Research Applications
Synthesis and Chemical Reactions
Research on benzothiazepine derivatives includes studies on their synthesis and various chemical reactions. For example, studies have demonstrated methods for synthesizing benzothiazepine and its derivatives through reactions involving amino acids, cyclization processes, and interactions with different chemical agents to produce novel compounds with potential pharmacological activities (Carrington et al., 1972; Abe et al., 1990).
Antimicrobial Properties
Several studies have synthesized benzothiazepine derivatives and tested them for antimicrobial properties, indicating the potential of these compounds in medical applications. For instance, Singh et al. (2002) synthesized benzothiazepine derivatives and their ribofuranosides, showing significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Singh et al., 2002).
Structural and Conformational Studies
Research into the crystal structures and conformational studies of benzothiazepine derivatives reveals insights into their chemical behavior and potential for drug design. For example, the study of the crystal structure of azilsartan methyl ester provides detailed information on molecular conformations, which is crucial for understanding the interaction mechanisms with biological targets (Li et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods for benzothiazepine derivatives highlight the ongoing development in chemical synthesis techniques, such as the use of ultrasound irradiation to enhance the synthesis process, showing efficiency and environmental benefits (Chate et al., 2011).
Potential Pharmacological Applications
The research into benzothiazepine derivatives extends into exploring their pharmacological applications. Studies on the effects of optical isomers of benzothiazepine derivatives on smooth muscle and their pharmacological properties provide a basis for further exploration into therapeutic uses (Nagao et al., 1972).
Safety And Hazards
Quetiapine can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .
properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVVVZKNWCEEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine EP Impurity C | |
CAS RN |
1798840-31-9 |
Source
|
Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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